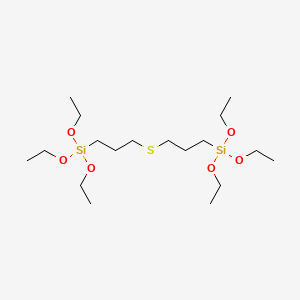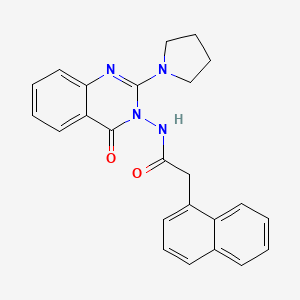
3,5-Bis(trifluoromethyl)-benzenepropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-benzenepropanal is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a propanal group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-benzenepropanal typically involves the introduction of trifluoromethyl groups to a benzene ring followed by the addition of a propanal group. One common method involves the use of Grignard reagents, where 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium in the presence of a solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with a suitable aldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)-benzenepropanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)-benzoic acid.
Reduction: 3,5-Bis(trifluoromethyl)-benzenepropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)-benzenepropanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)-benzenepropanal involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzenethiol
Uniqueness
3,5-Bis(trifluoromethyl)-benzenepropanal is unique due to the presence of both trifluoromethyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H8F6O |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h3-6H,1-2H2 |
Clave InChI |
UBMCKZPXCAWNOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)

![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)

![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)



